molecular formula C21H13Cl3N2O2S B2715637 4-(Benzenesulfonyl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)pyrazole CAS No. 318951-64-3

4-(Benzenesulfonyl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)pyrazole

Cat. No.: B2715637
CAS No.: 318951-64-3
M. Wt: 463.76
InChI Key: LODJMFNJTQKBFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Benzenesulfonyl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)pyrazole is a useful research compound. Its molecular formula is C21H13Cl3N2O2S and its molecular weight is 463.76. The purity is usually 95%.
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Scientific Research Applications

Antidiabetic Applications

The synthesis and biological evaluation of fluoropyrazolesulfonylurea and thiourea derivatives, including 4-(Benzenesulfonyl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)pyrazole, have been explored as potential antidiabetic agents. These compounds have shown significant hypoglycemic activity, with favorable drug-like profiles for future drug discovery studies (Faidallah et al., 2016).

Antitumor Applications

Several studies have focused on the antitumor evaluation of pyrazole derivatives. For instance, a series of indeno[1,2-c]pyrazoles substituted with benzenesulfonamide, sulfonylurea, and sulfonylthiourea pharmacophores demonstrated promising broad-spectrum antitumor activity against various tumor cell lines (Rostom, 2006). Additionally, certain compounds were identified as potential leads for the development of novel anticancer agents due to their cytotoxic and carbonic anhydrase inhibitory effects (Gul et al., 2016).

Anti-inflammatory and Analgesic Applications

Pyrazolone derivatives have been synthesized and screened for their anti-inflammatory and analgesic activities. Some compounds demonstrated significant activity as anti-inflammatory and analgesic agents, with potential for further investigation in these areas (Ragab et al., 2013).

Antimicrobial Applications

Research into the antimicrobial evaluation of novel pyrazolopyrimidines incorporated with benzenesulfonyl groups revealed that several derivatives exhibited activity exceeding that of reference drugs. This suggests potential utility in treating bacterial and fungal infections (Alsaedi et al., 2019).

Properties

IUPAC Name

4-(benzenesulfonyl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Cl3N2O2S/c22-15-8-6-14(7-9-15)21-20(29(27,28)17-4-2-1-3-5-17)13-25-26(21)19-11-10-16(23)12-18(19)24/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LODJMFNJTQKBFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Cl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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